molecular formula C8H8BrIO2 B1307521 1-Bromo-2-iodo-4,5-dimethoxybenzene CAS No. 89978-46-1

1-Bromo-2-iodo-4,5-dimethoxybenzene

Cat. No. B1307521
CAS RN: 89978-46-1
M. Wt: 342.96 g/mol
InChI Key: SMPDNDHPWVUHMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves regioselective halogenation reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions led to different bromination products, including a compound with a bromomethyl group . Similarly, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation involving a brominated intermediate . These studies suggest that controlled bromination is a key step in synthesizing brominated aromatic compounds, which could be applicable to the synthesis of 1-Bromo-2-iodo-4,5-dimethoxybenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene were elucidated, revealing supramolecular features and interactions . Similarly, the molecular structure of 1-Bromo-2,3,5,6-tetramethylbenzene was investigated, showing two stable crystalline phases and detailed crystal structure parameters10. These findings indicate that the molecular structure of 1-Bromo-2-iodo-4,5-dimethoxybenzene could also be characterized by similar techniques to understand its conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is influenced by the presence of halogen substituents, which can participate in various organic transformations. For instance, 1,2-Dibromobenzenes are valuable precursors for reactions based on the intermediate formation of benzynes . The presence of bromine and iodine in 1-Bromo-2-iodo-4,5-dimethoxybenzene would likely make it a reactive intermediate for further functionalization or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are affected by the nature and position of the substituents on the benzene ring. The steric and electronic effects of the substituents can influence the compound's melting point, boiling point, solubility, and reactivity. For example, the synthesis and characterization of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone involved determining its structure by various spectroscopic techniques, which are essential for understanding its properties . The physical properties of 1-Bromo-2-iodo-4,5-dimethoxybenzene would similarly be characterized by its substituents' influence on the benzene ring.

Scientific Research Applications

Ring Halogenations in Synthesis

1-Bromo-2-iodo-4,5-dimethoxybenzene has been utilized in the synthesis of complex halogenated compounds. For instance, Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide with catalytic quantities of acidic catalysts for ring halogenations of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

Thermochemical Studies

Research into the thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 1-Bromo-2-iodo-4,5-dimethoxybenzene, was conducted by Verevkin et al. (2015). They focused on vapor pressures, vaporization, fusion, and sublimation enthalpies, utilizing quantum-chemical methods and group-additivity procedures (Verevkin et al., 2015).

Synthetic Utility in Organometallic Chemistry

Chuong et al. (2013) explored 1,2-Dibromo-4,5-dimethoxybenzene as a platform for building ditopic ligands with [P,S], [P,P], or [P,B] chelating pockets. This research highlights its potential in the synthesis of complex organometallic compounds with potential applications in catalysis and material science (Chuong et al., 2013).

Application in Domino Processes

The compound has also been used in CuI-catalyzed domino processes to synthesize benzofurans, as demonstrated by Lu et al. (2007). This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, highlighting its utility in advanced synthetic chemistry (Lu et al., 2007).

Antioxidant and Anticancer Activities

A recent study by Dong et al. (2022) investigated the antioxidant and anticancer activities of synthesized derivatives of bromophenols, which share structural similarities with 1-Bromo-2-iodo-4,5-dimethoxybenzene. This research underscores the potential biomedical applications of such compounds (Dong et al., 2022).

Mechanism of Action

properties

IUPAC Name

1-bromo-2-iodo-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPDNDHPWVUHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391668
Record name 1-bromo-2-iodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodo-4,5-dimethoxybenzene

CAS RN

89978-46-1
Record name 1-bromo-2-iodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodoveratrole (26.0 g, 0.0985M) in acetic acid (25 ml) was treated with bromine (6.5 ml, 0.127M) in acetic acid (30 ml) and stirred at room temperature for one hour. The mixture was diluted with water (300 ml) and treated with sodium bisulfite to discharge the excess bromine. The white solid was filtered, washed with water and dried in vacuo over P2O5 to give 4-bromo-5-iodoveratrole (33.0 g, 95% yield) as a white solid, mp 98°-100° C. (literature: Baker et al., J. Chem. Soc. 3986 (1961), mp 102°-104° C.). NMR (CDCl3) δ 3.83 ppm (s, 6H, (2x) OCH3), 7.06 (s, 1H, ArH), 7.21 (s, 1H, ArH).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
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reactant
Reaction Step One
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25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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